molecular formula C14H14FNO3 B11855476 Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11855476
M. Wt: 263.26 g/mol
InChI Key: OPZJNGQHQBUWCV-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminobenzoate with ethyl acetoacetate in the presence of a fluorinating agent. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Formation of ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Reduction: Formation of ethyl 1-ethyl-8-fluoro-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.

    Substitution: Formation of various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial properties and its interactions with bacterial enzymes.

    Medicine: Investigated for its potential use in developing new antibacterial drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness: Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific ethyl and fluoro substitutions, which confer distinct pharmacokinetic properties and enhance its antibacterial activity. Its structural modifications allow for targeted interactions with bacterial enzymes, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

ethyl 1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H14FNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3

InChI Key

OPZJNGQHQBUWCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)OCC

Origin of Product

United States

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